4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate
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Overview
Description
4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate: is a chemical compound with the molecular formula C16H15F3N2O4S and a molecular weight of 388.36 g/mol This compound is known for its unique structural features, which include a trifluoromethyl group and a dimethylsulfamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate typically involves the reaction of 3-(trifluoromethyl)aniline with 4-isocyanatophenyl N,N-dimethylsulfamate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its trifluoromethyl group is known to enhance binding affinity to certain enzymes, making it a candidate for drug development .
Medicine: Its ability to interact with biological targets makes it a promising lead compound for drug discovery .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
- [4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylcarbamate
- [4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfonamide
- [4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylphosphonate
Comparison:
- 4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical properties and reactivity compared to the carbamate, sulfonamide, and phosphonate analogs.
- The trifluoromethyl group in all these compounds enhances their binding affinity to biological targets, but the different functional groups (sulfamate, carbamate, sulfonamide, phosphonate) result in varied biological activities and applications .
Properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-8-6-11(7-9-14)15(22)20-13-5-3-4-12(10-13)16(17,18)19/h3-10H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUUVAWSMIKTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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